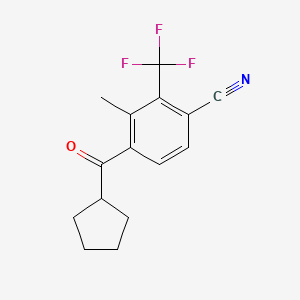

4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile

Descripción

4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a cyclopentanecarbonyl group at the 4-position, a methyl group at the 3-position, and a trifluoromethyl (CF₃) group at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopentanecarbonyl moiety may influence conformational flexibility and binding interactions.

Propiedades

Fórmula molecular |

C15H14F3NO |

|---|---|

Peso molecular |

281.27 g/mol |

Nombre IUPAC |

4-(cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C15H14F3NO/c1-9-12(14(20)10-4-2-3-5-10)7-6-11(8-19)13(9)15(16,17)18/h6-7,10H,2-5H2,1H3 |

Clave InChI |

UHSJAPWVVSBDCC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1C(F)(F)F)C#N)C(=O)C2CCCC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation of 3-methyl-2-(trifluoromethyl)benzonitrile with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under the influence of strong bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 4-(Cyclopentanecarbonyl)-3-carboxy-2-(trifluoromethyl)benzonitrile.

Reduction: 4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mecanismo De Acción

The mechanism of action of 4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Key Structural Analogues

The following compounds share structural motifs with the target molecule and are analyzed for comparative insights:

Functional Group Analysis

- Trifluoromethyl (CF₃) Group: Present in all compared compounds, this group enhances metabolic stability and electron-withdrawing effects. In 5FB, it contributes to hydrophobic interactions with ERRα , while in ND-14, it improves binding to imidazolidinone targets .

- Cyclopentanecarbonyl vs. Thiazolidinone (5FB): The cyclopentanecarbonyl group in the target compound lacks the hydrogen-bonding capacity of 5FB’s thiazolidinone ring, which directly interacts with ARG 372 . This may reduce affinity for ERRα but increase selectivity for other targets.

- Triazole (II.13.m) vs. Methyl (Target Compound) : The triazole group in II.13.m enables π-stacking and hydrogen bonding in crop protection agents, whereas the methyl group in the target compound offers steric bulk without polar interactions .

Physicochemical Properties

Actividad Biológica

4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound can be represented as:

This structure contributes to its interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.

The biological activity of 4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in inflammatory and metabolic pathways.

- Enzyme Inhibition : It has been shown to inhibit enzymes that play crucial roles in disease progression, such as kinases and phosphatases.

Efficacy Studies

Recent studies have demonstrated the efficacy of 4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile in various biological assays. Below is a summary table of key findings:

Case Study 1: Anti-inflammatory Activity

In a controlled study, the compound was administered to an animal model exhibiting symptoms of inflammation. Results indicated a significant reduction in leukocyte infiltration and pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of the compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.